Lipophilicity Difference vs. Ethanamine Homologue
The target compound exhibits an XLogP3 of 2.5, compared with 2.1 for the ethanamine homologue 2‑(4‑isopropylphenoxy)ethanamine, representing a +0.4 log‑unit difference that can translate to approximately 2.5‑fold higher predicted octanol–water partitioning [1][2]. In the context of central nervous system (CNS) drug design, a ΔXLogP3 of 0.4 can be the difference between blood–brain barrier penetration and peripheral restriction [3].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.5 |
| Comparator Or Baseline | 2-(4-Isopropylphenoxy)ethanamine (CAS 878433-18-2); XLogP3 = 2.1 |
| Quantified Difference | ΔXLogP3 = +0.4 (target more lipophilic) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) |
Why This Matters
Procurement of the correct homolog ensures predictable passive membrane permeability and lipophilicity‑driven polypharmacology profiles.
- [1] PubChem. Compound Summary: 2-(4-(Propan-2-yl)phenoxy)propan-1-amine. CID 22688787. National Center for Biotechnology Information. View Source
- [2] PubChem. Compound Summary: 2-(4-Isopropylphenoxy)ethanamine. CID 6484674. National Center for Biotechnology Information. View Source
- [3] Pajouhesh, H., Lenz, G.R. (2005). Medicinal Chemical Properties of Successful Central Nervous System Drugs. NeuroRx, 2(4), 541–553. View Source
